molecular formula C10H12O3 B12055102 2-Hydroxy-3-isopropoxybenzaldehyde

2-Hydroxy-3-isopropoxybenzaldehyde

Cat. No.: B12055102
M. Wt: 180.20 g/mol
InChI Key: NZXFTQLSNNUAII-UHFFFAOYSA-N
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Description

2-Hydroxy-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of benzaldehyde, featuring a hydroxyl group and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-isopropoxybenzaldehyde typically involves the alkylation of 2,3-dihydroxybenzaldehyde. A common method includes the reaction of 2,3-dihydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isopropoxy group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 2-Hydroxy-3-isopropoxybenzoic acid.

    Reduction: 2-Hydroxy-3-isopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-isopropoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s biological activity. The isopropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    2-Hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Hydroxy-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-Hydroxy-3-propoxybenzaldehyde: Similar structure but with a propoxy group instead of an isopropoxy group.

Comparison: 2-Hydroxy-3-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The isopropoxy group provides steric hindrance and can affect the compound’s solubility and interaction with other molecules. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydroxy-3-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H12O3/c1-7(2)13-9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3

InChI Key

NZXFTQLSNNUAII-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)C=O

Origin of Product

United States

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